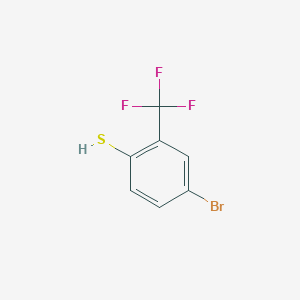

4-Bromo-2-(trifluoromethyl)benzenethiol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-bromo-2-(trifluoromethyl)benzenethiol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4BrF3S/c8-4-1-2-6(12)5(3-4)7(9,10)11/h1-3,12H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBPGBNVNPXUGPS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Br)C(F)(F)F)S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BrF3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Senior Application Scientist's Guide to 4-Bromo-2-(trifluoromethyl)benzenethiol for Drug Discovery

Abstract

This technical guide provides an in-depth analysis of 4-Bromo-2-(trifluoromethyl)benzenethiol, a critical building block for researchers, medicinal chemists, and drug development professionals. This document navigates the commercial supplier landscape, delves into crucial quality control parameters, and explores its application in the synthesis of targeted therapeutics, with a particular focus on kinase inhibitors. By integrating field-proven insights with technical data, this guide aims to empower scientists to make informed decisions in sourcing and utilizing this versatile reagent for accelerated drug discovery.

Introduction: The Strategic Importance of the Trifluoromethylphenyl Thioether Moiety

The incorporation of fluorine-containing functional groups has become a cornerstone of modern medicinal chemistry. The trifluoromethyl (CF3) group, in particular, is prized for its ability to modulate a molecule's physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity, often leading to enhanced pharmacokinetic profiles and improved drug efficacy. This compound serves as a key intermediate, providing a strategically functionalized aromatic ring that is frequently observed in the core structures of targeted therapies, especially kinase inhibitors.

The unique arrangement of the bromo, trifluoromethyl, and thiol functionalities on the benzene ring offers medicinal chemists a versatile scaffold for molecular elaboration. The thiol group provides a nucleophilic handle for constructing thioether linkages, a common motif in kinase inhibitors that can interact with key residues in the ATP binding pocket. The bromine atom serves as a convenient site for cross-coupling reactions, enabling the introduction of further diversity and complexity. The electron-withdrawing nature of the trifluoromethyl group can influence the reactivity of the entire molecule and contribute to favorable binding interactions.

This guide will provide a comprehensive overview of the commercial landscape for this reagent, critical quality considerations, and its practical application in the synthesis of potential drug candidates.

Commercial Supplier Landscape

A reliable supply of high-purity starting materials is paramount for reproducible research and development. Several chemical suppliers offer this compound, each with varying product specifications and available quantities.

Below is a comparative table of prominent commercial suppliers. It is crucial for researchers to request lot-specific Certificates of Analysis (CoA) to obtain precise purity data and impurity profiles before purchase.

| Supplier | Product Number | Stated Purity | Available Quantities | CAS Number | Molecular Formula | Molecular Weight |

| Angene Chemical | AG01FCYG | Inquire | mg, g, kg | 1208075-10-8 | C₇H₄BrF₃S | 257.07 |

| Matrix Scientific | 097629 | Inquire | 5g, 10g | 1208075-10-8 | C₇H₄BrF₃S | 257.08 |

| Sigma-Aldrich | - | - | - | - | - | - |

| TCI America | T3704 | >98.0% (GC) | 1g, 5g | 1208075-10-8 | C₇H₄BrF₃S | 257.08 |

Note: The availability and specifications from suppliers like Sigma-Aldrich for this specific compound may vary; however, they are a notable supplier of similar fluorinated building blocks.

Quality Control and Analytical Methods: Ensuring Experimental Integrity

The purity of this compound is a critical determinant of the success and reproducibility of subsequent synthetic steps. Impurities can lead to unwanted side reactions, difficult purification, and inaccurate biological data. A self-validating system of quality control relies on a combination of analytical techniques to confirm both the identity and purity of the starting material.

Typical Purity Specifications and Potential Impurities

Commercial suppliers typically offer this reagent with a purity of >98%. However, the nature of the remaining impurities is of significant interest. Potential impurities can arise from the synthetic route used in the manufacturing process. Common synthetic pathways to substituted anilines and related compounds may involve bromination and trifluoromethylation steps.[1] Incomplete reactions or side reactions during these steps could lead to the presence of regioisomers or starting materials.

Potential Impurity Profile:

-

Isomeric Impurities: Positional isomers such as 2-Bromo-4-(trifluoromethyl)benzenethiol or other brominated trifluoromethylbenzene derivatives.

-

Starting Material Carryover: Unreacted precursors from the synthesis.

-

Solvent Residues: Residual solvents from the manufacturing and purification processes.

-

Oxidation Products: The thiol group is susceptible to oxidation, which can lead to the formation of the corresponding disulfide.

Recommended Analytical Workflow for Quality Verification

Researchers should independently verify the quality of received materials. The following analytical workflow provides a robust method for confirming the identity and purity of this compound.

Sources

Methodological & Application

Application and Protocol Guide: Synthesis of Thioethers using 4-Bromo-2-(trifluoromethyl)benzenethiol

Introduction: The Strategic Importance of Fluorinated Thioethers

Thioethers are a critical structural motif in a vast array of functional molecules, from pharmaceuticals to advanced materials.[1][2] The incorporation of fluorine atoms, particularly the trifluoromethyl (CF3) group, into these molecules can profoundly influence their physicochemical properties. The high electronegativity and lipophilicity of the CF3 group can enhance metabolic stability, improve membrane permeability, and modulate the electronic character of a molecule, making it a valuable tool in drug design and the development of agrochemicals.[3] 4-Bromo-2-(trifluoromethyl)benzenethiol is a versatile building block that provides access to a diverse range of trifluoromethyl-substituted aryl thioethers. This guide provides detailed protocols and scientific rationale for the synthesis of both alkyl and aryl thioethers starting from this key intermediate.

Core Synthetic Strategies

The synthesis of thioethers from this compound can be broadly categorized into two primary transformations: S-alkylation for the formation of alkyl aryl thioethers and S-arylation for the synthesis of diaryl thioethers. The choice of synthetic route is dictated by the desired final product and the nature of the coupling partner.

Diagram of Synthetic Pathways

Caption: General synthetic routes for thioether synthesis from this compound.

Part 1: Synthesis of Alkyl Aryl Thioethers via S-Alkylation

The S-alkylation of this compound with alkyl halides is a straightforward and widely applicable method for the synthesis of the corresponding alkyl aryl thioethers. This reaction proceeds via a nucleophilic substitution mechanism, where the thiolate, generated in situ by a base, attacks the electrophilic carbon of the alkyl halide.

Mechanism of S-Alkylation

The reaction is initiated by the deprotonation of the thiol by a suitable base to form a highly nucleophilic thiolate anion. This anion then displaces the halide from the alkyl halide in an SN2 reaction to form the thioether product.

Experimental Protocol: General Procedure for S-Alkylation

Materials:

-

This compound

-

Alkyl halide (e.g., iodomethane, benzyl bromide)

-

Base (e.g., potassium carbonate, sodium hydride)

-

Anhydrous solvent (e.g., N,N-dimethylformamide (DMF), acetonitrile (ACN))

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

To a flame-dried round-bottom flask under an inert atmosphere, add this compound (1.0 eq).

-

Dissolve the thiol in the chosen anhydrous solvent (e.g., DMF, 5-10 mL per mmol of thiol).

-

Add the base (1.1-1.5 eq) portion-wise at 0 °C. If using a strong base like NaH, exercise caution due to hydrogen gas evolution.

-

Stir the mixture at room temperature for 30 minutes to ensure complete formation of the thiolate.

-

Add the alkyl halide (1.0-1.2 eq) dropwise to the reaction mixture.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-12 hours at room temperature, although gentle heating (40-60 °C) may be required for less reactive alkyl halides.

-

Upon completion, quench the reaction by the slow addition of water.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, dichloromethane).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired alkyl aryl thioether.

Data Table: Exemplary S-Alkylation Reactions

| Entry | Alkyl Halide | Base | Solvent | Time (h) | Temp (°C) | Yield (%) |

| 1 | Iodomethane | K₂CO₃ | DMF | 4 | RT | 95 |

| 2 | Benzyl bromide | K₂CO₃ | ACN | 6 | RT | 92 |

| 3 | 1-Bromobutane | NaH | DMF | 12 | 50 | 88 |

| 4 | 2-Bromo-1-phenylethanone | K₂CO₃ | ACN | 3 | RT | 90 |

Note: The yields presented are typical for analogous reactions and may require optimization for this specific substrate.

Workflow for S-Alkylation

Caption: Step-by-step workflow for the S-alkylation of this compound.

Part 2: Synthesis of Diaryl Thioethers via S-Arylation

The construction of a C(aryl)-S bond to form diaryl thioethers from this compound can be achieved through transition metal-catalyzed cross-coupling reactions. The two most prominent methods are the copper-catalyzed Ullmann condensation and the palladium-catalyzed Buchwald-Hartwig amination.

Method A: Copper-Catalyzed Ullmann Condensation

The Ullmann condensation is a classic method for forming C-O, C-N, and C-S bonds.[4][5] It typically involves the reaction of an aryl halide with a nucleophile in the presence of a copper catalyst at elevated temperatures.[6] For C-S bond formation, an aryl thiol can be coupled with an aryl halide.

Plausible Catalytic Cycle for Ullmann Condensation:

-

Oxidative Addition: The active Cu(I) catalyst undergoes oxidative addition to the aryl halide.

-

Ligand Exchange: The thiol displaces the halide from the copper center.

-

Reductive Elimination: The aryl and thiolate ligands couple to form the diaryl thioether and regenerate the Cu(I) catalyst.

Experimental Protocol: Ullmann-Type S-Arylation

Materials:

-

This compound

-

Aryl iodide or bromide

-

Copper(I) iodide (CuI)

-

Ligand (e.g., 1,10-phenanthroline, L-proline)

-

Base (e.g., cesium carbonate, potassium phosphate)

-

Anhydrous, high-boiling solvent (e.g., DMF, dimethyl sulfoxide (DMSO), toluene)

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

To a flame-dried Schlenk tube under an inert atmosphere, add CuI (5-10 mol%), the ligand (10-20 mol%), and the base (2.0 eq).

-

Add this compound (1.0 eq) and the aryl halide (1.2 eq).

-

Add the anhydrous solvent (e.g., DMF, 0.1-0.2 M).

-

Seal the tube and heat the reaction mixture to 100-140 °C.

-

Monitor the reaction by TLC or GC-MS. Reactions are typically complete within 12-24 hours.

-

After cooling to room temperature, dilute the reaction mixture with an organic solvent and filter through a pad of Celite to remove insoluble inorganic salts.

-

Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Method B: Palladium-Catalyzed Buchwald-Hartwig C-S Coupling

The Buchwald-Hartwig cross-coupling reaction is a powerful and versatile method for the formation of C-N and C-S bonds using a palladium catalyst.[7] This reaction generally proceeds under milder conditions and with a broader substrate scope compared to the Ullmann condensation.[8]

Simplified Buchwald-Hartwig Catalytic Cycle:

-

Oxidative Addition: The active Pd(0) catalyst oxidatively adds to the aryl halide.

-

Ligand Exchange: The thiolate, formed from the thiol and a base, displaces the halide from the palladium center.

-

Reductive Elimination: The two organic fragments couple to form the diaryl thioether, regenerating the Pd(0) catalyst.

Experimental Protocol: Buchwald-Hartwig S-Arylation

Materials:

-

This compound

-

Aryl bromide or triflate

-

Palladium catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂)

-

Phosphine ligand (e.g., Xantphos, DavePhos)

-

Base (e.g., sodium tert-butoxide, cesium carbonate)

-

Anhydrous solvent (e.g., toluene, dioxane)

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

To a flame-dried Schlenk tube under an inert atmosphere, add the palladium catalyst (1-5 mol%) and the phosphine ligand (2-10 mol%).

-

Add the base (1.5-2.0 eq).

-

Add this compound (1.2 eq) and the aryl halide (1.0 eq).

-

Add the anhydrous solvent (e.g., toluene, 0.1-0.2 M).

-

Seal the tube and heat the reaction mixture to 80-110 °C.

-

Monitor the reaction by TLC or GC-MS. Reactions are typically complete within 8-24 hours.

-

After cooling to room temperature, dilute the reaction mixture with an organic solvent and filter through a pad of Celite.

-

Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Data Table: Exemplary S-Arylation Reactions

| Entry | Coupling Partner | Method | Catalyst/Ligand | Base | Solvent | Temp (°C) | Yield (%) |

| 1 | 4-Iodotoluene | Ullmann | CuI/1,10-phenanthroline | Cs₂CO₃ | DMF | 120 | 85 |

| 2 | 1-Bromo-4-methoxybenzene | Ullmann | CuI/L-proline | K₃PO₄ | DMSO | 130 | 82 |

| 3 | 4-Bromobenzonitrile | Buchwald-Hartwig | Pd₂(dba)₃/Xantphos | NaOtBu | Toluene | 110 | 90 |

| 4 | 3-Bromopyridine | Buchwald-Hartwig | Pd(OAc)₂/DavePhos | Cs₂CO₃ | Dioxane | 100 | 87 |

Note: The yields presented are typical for analogous reactions and may require optimization for this specific substrate.

Workflow for S-Arylation

Caption: Generalized workflow for transition metal-catalyzed S-arylation.

Conclusion

This compound serves as a valuable and versatile precursor for the synthesis of a wide range of fluorinated thioethers. The protocols outlined in this guide for S-alkylation and S-arylation provide robust starting points for researchers in medicinal chemistry and materials science. The choice of reaction conditions, particularly the base, solvent, catalyst, and ligand, will be crucial for optimizing the yield and purity of the desired products. The principles and methodologies described herein offer a solid foundation for the exploration and development of novel thioether-containing compounds with potentially enhanced biological activity and material properties.

References

-

Islam, A., & Ghosh, P. (n.d.). Synthesis of diaryl thioethers from the reaction of aryl thiols with aryl iodides and bromides catalyzed by Bi. ResearchGate. Retrieved January 27, 2026, from [Link]

-

Yamada, K., et al. (2024). Bromothiolation of Arynes for the Synthesis of 2-Bromobenzenethiol Equivalents. Organic Letters. [Link]

-

Chambers, J., et al. (2018). Synthesis of aryl α,α-difluoroethyl thioethers a novel structure motif in organic chemistry, and extending to aryl α,α-difluoro oxyethers. RSC Publishing. [Link]

-

Park, N. H., et al. (2017). Organocatalyzed synthesis of fluorinated poly(aryl thioethers). PubMed. [Link]

-

Wang, Z., et al. (2021). Synthesis of thioethers, arenes and arylated benzoxazoles by transformation of the C(aryl)–C bond of aryl alcohols. PubMed Central. [Link]

-

Buck, E., et al. (2002). Synthesis of Diaryl Ethers, Diaryl Thioethers, and Diarylamines Mediated by Potassium Fluoride-Alumina and 18-Crown-6: Expansion of Scope and Utility(1). PubMed. [Link]

-

Guo, P., et al. (2022). Synthesis of Secondary Trifluoromethylated Alkyl Bromides Using 2-Bromo-3,3,3-trifluoropropene as a Radical Acceptor. Organic Chemistry Portal. [Link]

-

Synthesis of diaryl thioethers via cross-coupling of thiophenols and.... (n.d.). ResearchGate. Retrieved January 27, 2026, from [Link]

-

Ullmann Reaction. (n.d.). Organic Chemistry Portal. Retrieved January 27, 2026, from [Link]

-

Wang, F., et al. (2020). Nucleophilic trifluoromethoxylation of alkyl halides without silver. PubMed Central. [Link]

-

Fung, E. Y., et al. (2022). Visualizing and Understanding Ordered Surface Phases during the Ullmann Coupling Reaction. ACS Publications. [Link]

-

Fernández-Rodríguez, M. A., & Hartwig, J. F. (2009). One-Pot Synthesis of Unsymmetrical Diaryl Thioethers by Palladium-Catalyzed Coupling of Two Aryl Bromides and a Thiol Surrogate. PubMed Central. [Link]

-

Seelan, S. S., et al. (2014). Spectroscopic Studies and other Novel Studies of 4 Bromo 4l Chloro Benzylidene Aniline (BCBA) Crystal. ResearchGate. [Link]

-

Leval, D., et al. (2022). Synthesis and Reactivity of Fluorinated Dithiocarboxylates to Prepare Thioamides—Effective Access to a 4-Styrenylthioamide-Cinchona Alkaloid Monomer. MDPI. [Link]

- WO2008115912A1 - Regio-specific synthesis of 4-bromo-3-methyl-5-propoxy-thiophene-2-carboxylic acid. (n.d.). Google Patents.

-

Zhang, W., et al. (2024). Expedient Synthesis of Alkyl and Aryl Thioethers Using Xanthates as Thiol-Free Reagents. MDPI. [Link]

-

Crystal structure and spectroscopic characterization of (E)-2-(((4-bromo-2-(trifluoromethoxy)phenyl)imino)methyl)-4-nitrophenol: A combined experimental and computational study. (n.d.). ResearchGate. Retrieved January 27, 2026, from [Link]

-

Chapter 4: Synthetic Methods for Diaryl Ether Preparation Using Arylating Reagents. (n.d.). De Gruyter. Retrieved January 27, 2026, from [Link]

-

b: FT-IR spectra of 4-bromo-2-[(E)-(phenylimino)methylphenol. (n.d.). ResearchGate. Retrieved January 27, 2026, from [Link]

-

Mon, P. T., & Ghorai, M. K. (2013). RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW. PubMed Central. [Link]

-

Park, N. H., et al. (2017). Organocatalyzed synthesis of fluorinated poly(aryl thioethers). ResearchGate. Retrieved January 27, 2026, from [Link]

-

(PDF) Expedient Syntheses of Alkyl and Aryl Thioethers using Xanthates as Thiol-Free Reagents. (n.d.). ResearchGate. Retrieved January 27, 2026, from [Link]

-

Thomas, J., et al. (2015). Synthesis and Reactions of Halo- substituted Alkylthiophenes. A Review. ResearchOnline@JCU. [Link]

-

Halim, M. A., et al. (2022). Crystal structure and Hirshfeld surface studies of 4-bromo-2-chlorophenyl (2E)-3-[4-(pentyloxy)phenyl]prop-2-enoate. National Institutes of Health. [Link]

-

Landelle, G., et al. (2014). Trifluoromethyl ethers and -thioethers as tools for medicinal chemistry and drug discovery. PubMed. [Link]

-

Lim, H. J., & Youn, S. W. (2020). Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. MDPI. [Link]

-

Buchwald-Hartwig Cross Coupling Reaction. (n.d.). Organic Chemistry Portal. Retrieved January 27, 2026, from [Link]reaction.shtm)

Sources

- 1. sphinxsai.com [sphinxsai.com]

- 2. researchgate.net [researchgate.net]

- 3. Trifluoromethyl ethers and -thioethers as tools for medicinal chemistry and drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Ullmann Reaction [organic-chemistry.org]

- 7. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]

- 8. One-Pot Synthesis of Unsymmetrical Diaryl Thioethers by Palladium-Catalyzed Coupling of Two Aryl Bromides and a Thiol Surrogate - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Strategic Use of 4-Bromo-2-(trifluoromethyl)benzenethiol in Structure-Activity Relationship (SAR) Studies for Kinase Inhibitor Discovery

Introduction: The Imperative of Rational Drug Design

Structure-Activity Relationship (SAR) studies are the cornerstone of modern drug discovery, providing a systematic framework to understand how the chemical structure of a compound influences its biological activity.[1] By iteratively modifying a lead molecule and assessing the resulting changes in potency, selectivity, and pharmacokinetic properties, medicinal chemists can navigate the complex chemical space towards an optimized drug candidate. This application note details the strategic use of 4-Bromo-2-(trifluoromethyl)benzenethiol as a versatile starting scaffold for SAR studies, particularly in the context of developing novel kinase inhibitors.

The choice of a starting fragment is critical. A successful scaffold should possess key features that allow for facile chemical modification at multiple vectors while containing functionalities known to interact favorably with biological targets. This compound is an exemplary scaffold due to the unique and synergistic properties of its constituent groups: the thiol, the bromine atom, and the trifluoromethyl group.

The Strategic Advantage of the this compound Scaffold

This particular substituted benzenethiol is not merely a random collection of functional groups; it is a carefully orchestrated combination of features that provide distinct advantages in an SAR campaign.

-

The Thiol (Thiophenol) Group: The nucleophilic thiol group is a prime handle for derivatization. It can be readily alkylated, arylated, or used in Michael additions to append a wide variety of side chains, allowing for extensive exploration of the chemical space surrounding the core phenyl ring. Furthermore, thiols are known to form key interactions with cysteine residues in the active sites of many enzymes, including certain kinases, making it a valuable pharmacophoric element.

-

The Trifluoromethyl (CF3) Group: The CF3 group is a powerful modulator of physicochemical and biological properties.[2][3][4] Its strong electron-withdrawing nature can significantly alter the pKa of the thiol and influence the electronic character of the aromatic ring.[5] This can impact target binding through altered hydrogen bonding capabilities or electrostatic interactions.[5] Moreover, the CF3 group is highly lipophilic and metabolically stable, often enhancing membrane permeability and blocking metabolic degradation at the ortho position, thereby improving a compound's pharmacokinetic profile.[4][5][6]

-

The Bromo Group: The bromine atom at the para position serves two strategic purposes. Firstly, it is a lipophilic group that can form halogen bonds with backbone carbonyls or other hydrogen bond acceptors in a protein's active site, a type of interaction increasingly recognized for its importance in ligand binding.[7][8] Secondly, and crucially for library development, the bromine atom is a versatile synthetic handle for cross-coupling reactions such as Suzuki, Sonogashira, or Buchwald-Hartwig aminations.[9] This allows for the introduction of a second vector of diversity, enabling the exploration of larger, more complex chemical architectures. The introduction of bromine into a molecule can increase its therapeutic activity and positively affect its metabolism.[7][10]

The interplay of these three groups makes this compound an ideal starting point for generating a library of diverse compounds to probe the intricate binding pockets of protein kinases.

Hypothetical SAR Campaign: Targeting ABL Kinase

To illustrate the utility of this scaffold, we will outline a hypothetical SAR campaign aimed at discovering novel inhibitors of Atypical B-cell Lymphoma (ABL) kinase, a target implicated in certain types of leukemia. The strategy will involve two main diversification points: the thiol group (R1) and the bromo position (R2).

Caption: SAR strategy for ABL kinase inhibitors.

Experimental Protocols

The following protocols provide a detailed, step-by-step methodology for the synthesis and evaluation of a focused library of compounds derived from this compound.

Part 1: Synthesis of R1-Modified Analogs (S-Alkylation)

This protocol describes the parallel synthesis of a series of thioether derivatives by alkylating the thiol group.

Objective: To explore the effect of various substituents at the R1 position on ABL kinase inhibition.

Materials:

-

This compound

-

A library of diverse alkyl halides (e.g., benzyl bromide, 2-chloro-N-methylacetamide, methyl 2-bromoacetate)

-

Potassium carbonate (K2CO3)

-

N,N-Dimethylformamide (DMF)

-

Ethyl acetate (EtOAc)

-

Brine

-

Anhydrous sodium sulfate (Na2SO4)

-

96-well reaction block

Protocol:

-

Reaction Setup: In each well of a 96-well reaction block, add this compound (0.1 mmol, 1.0 equiv).

-

Reagent Addition: To each well, add a solution of a unique alkyl halide (0.11 mmol, 1.1 equiv) in DMF (0.5 mL).

-

Base Addition: Add potassium carbonate (0.2 mmol, 2.0 equiv) to each well.

-

Reaction: Seal the reaction block and heat to 60°C for 4 hours, or until TLC/LC-MS analysis of a representative well indicates completion of the reaction.

-

Work-up: Cool the reaction block to room temperature. Quench each reaction with water (1 mL) and extract with ethyl acetate (2 x 1 mL).

-

Purification: Combine the organic extracts for each well and wash with brine (1 mL). Dry the organic layer over anhydrous sodium sulfate. The solvent can be evaporated, and the crude products can be purified by automated flash chromatography.

-

Characterization: Confirm the structure and purity of each analog using LC-MS and ¹H NMR.

Part 2: Synthesis of R1, R2-Modified Analogs (Suzuki Coupling)

This protocol describes the modification of a promising R1 analog at the R2 position using a Suzuki cross-coupling reaction.

Objective: To explore the SAR at the 4-position of the phenyl ring by introducing various aryl and heteroaryl groups.

Materials:

-

A selected S-alkylated derivative from Part 1 (e.g., S-benzyl-4-bromo-2-(trifluoromethyl)benzenethiol)

-

A library of boronic acids or boronate esters

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4]

-

Potassium phosphate (K3PO4)

-

1,4-Dioxane and water (10:1 mixture)

-

Schlenk tubes or microwave vials

Protocol:

-

Reaction Setup: To a dried Schlenk tube under an argon atmosphere, add the S-alkylated bromo-derivative (1.0 equiv), the desired boronic acid (1.1 equiv), potassium phosphate (2.0 equiv), and Pd(PPh3)4 (0.05 equiv).[9]

-

Solvent Addition: Add the 1,4-dioxane/water mixture (to achieve a final concentration of ~0.1 M).[9]

-

Reaction: Heat the reaction mixture to 90-100°C and stir for 12-24 hours, monitoring by TLC or LC-MS.[9]

-

Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate and water. Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

-

Purification: Concentrate the organic phase under reduced pressure and purify the residue by column chromatography on silica gel.

-

Characterization: Verify the structure and purity of the final compound by LC-MS, ¹H NMR, and ¹³C NMR.

Caption: Workflow for SAR study.

Part 3: In Vitro ABL Kinase Inhibition Assay

This protocol outlines a common method for assessing the inhibitory activity of the synthesized compounds against ABL kinase.

Objective: To determine the half-maximal inhibitory concentration (IC50) for each synthesized compound.

Materials:

-

Recombinant ABL kinase

-

Peptide substrate (e.g., Abltide)

-

ATP (Adenosine triphosphate)

-

Synthesized compounds dissolved in DMSO

-

Assay buffer (e.g., Tris-HCl, MgCl2, DTT)

-

Kinase-Glo® Luminescent Kinase Assay Kit (Promega) or similar ADP detection system

-

384-well plates

-

Plate reader capable of luminescence detection

Protocol:

-

Compound Plating: Serially dilute the test compounds in DMSO and dispense them into a 384-well plate. Include positive (e.g., Imatinib) and negative (DMSO vehicle) controls.

-

Kinase Reaction: Add ABL kinase and the peptide substrate to each well, prepared in the assay buffer.

-

Initiation: Start the kinase reaction by adding ATP to each well.

-

Incubation: Incubate the plate at 30°C for 1 hour.

-

Detection: Stop the reaction and measure the remaining ATP (which is inversely proportional to kinase activity) by adding the Kinase-Glo® reagent according to the manufacturer's instructions.

-

Data Acquisition: After a brief incubation, measure the luminescence using a plate reader.

-

Data Analysis: Convert luminescence signals to percent inhibition relative to controls. Plot percent inhibition against the logarithm of compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value for each compound.

Data Interpretation and SAR Progression

The power of this approach lies in the systematic analysis of the IC50 data. The results should be tabulated to clearly visualize the impact of each structural modification.

Table 1: Hypothetical SAR Data for R1-Modified Analogs

| Compound ID | R1 Group | ABL Kinase IC50 (nM) |

| 1a | -CH₃ | >10,000 |

| 1b | -CH₂Ph | 850 |

| 1c | -CH₂CONHCH₃ | 250 |

| 1d | -CH₂CO₂CH₃ | 1,200 |

| 1e | -(CH₂)₂-morpholine | 5,500 |

From this hypothetical data, a preliminary SAR can be established. For instance, a hydrogen bond donor/acceptor motif (as in 1c ) appears beneficial for activity compared to a simple alkyl or bulky hydrophobic group. Compound 1c would therefore be selected as the lead for R2 diversification.

Table 2: Hypothetical SAR Data for R2-Modified Analogs (based on scaffold 1c)

| Compound ID | R2 Group | ABL Kinase IC50 (nM) |

| 2a (from 1c) | -Br | 250 |

| 2b | -Phenyl | 150 |

| 2c | -4-Pyridyl | 45 |

| 2d | -3-Thienyl | 90 |

| 2e | -4-Methoxyphenyl | 200 |

This second round of data suggests that introducing a hydrogen bond accepting group, such as a 4-pyridyl moiety (2c ), at the R2 position significantly improves potency. This provides a clear direction for the next round of optimization: synthesizing analogs with different nitrogen-containing heterocycles at the R2 position while retaining the optimal R1 group.

Conclusion

This compound is a highly valuable and versatile scaffold for SAR studies in drug discovery. Its unique combination of a nucleophilic thiol, a metabolically robust and electronically-modifying trifluoromethyl group, and a synthetically tractable bromine atom provides medicinal chemists with multiple avenues to rapidly generate diverse and targeted compound libraries.[2][5][7] The systematic protocols outlined in this application note for synthesis, screening, and data analysis provide a robust framework for leveraging this scaffold to its full potential, accelerating the journey from a starting fragment to a potent and optimized lead candidate.

References

-

Ökten, S., et al. (2017). A SAR Study: Evaluation of Bromo Derivatives of 8-Substituted Quinolines as Novel Anticancer Agents. Letters in Drug Design & Discovery, 14. Available at: [Link]

-

CDD Vault. (2025). SAR: Structure Activity Relationships. Collaborative Drug Discovery. Available at: [Link]

-

MDPI. (2024). Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. MDPI. Available at: [Link]

-

MDPI. (n.d.). Pioneering Synthetic Strategies of 2-Substituted Benzothiazoles Using 2-Aminothiophenol. MDPI. Available at: [Link]

-

Angene Chemical. (n.d.). This compound(CAS# 1208075-10-8). Angene Chemical. Available at: [Link]

-

RSC Publishing. (2024). Advances, opportunities, and challenges in methods for interrogating the structure activity relationships of natural products. RSC Publishing. Available at: [Link]

- Google Patents. (n.d.). CN1590371A - Preparation method of substituted thiophenol. Google Patents.

-

Novás, M., & Matos, M. J. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 30(14), 3009. Available at: [Link]

-

National Institutes of Health. (n.d.). Structure-Activity Relationship (SAR) and Preliminary Mode of Action Studies of 3-Substituted Benzylthioquinolinium Iodide as Anti-opportunistic Infection Agents. National Institutes of Health. Available at: [Link]

-

Journal of Medical Science. (2024). Introducing bromine to the molecular structure as a strategy for drug design. Journal of Medical Science. Available at: [Link]

-

Bentham Science Publishers. (2017). A SAR Study: Evaluation of Bromo Derivatives of 8-Substituted Quinolines as Novel Anticancer Agents. Bentham Science Publishers. Available at: [Link]

-

PubChem. (n.d.). 4-Bromo-2-fluorobenzene-1-thiol. PubChem. Available at: [Link]

-

Oriental Journal of Chemistry. (2006). Synthesis of Some Substituted Benzenethiols. Oriental Journal of Chemistry. Available at: [Link]

-

PubMed Central. (n.d.). Biophysical Screening for the Discovery of Small-Molecule Ligands. PubMed Central. Available at: [Link]

-

PubMed. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PubMed. Available at: [Link]

-

ResearchGate. (2022). Synthesis, Biological Evaluation, and SAR Studies of Varyingly Substituted 4-Thioflavonols. ResearchGate. Available at: [Link]

-

MDPI. (n.d.). Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. MDPI. Available at: [Link]

-

Semantic Scholar. (2024). Introducing bromine in the molecular structure as a good strategy to the drug design. Semantic Scholar. Available at: [Link]

-

PubMed Central. (n.d.). Synthetic strategy and structure–activity relationship (SAR) studies of 3-(5′-hydroxymethyl-2′-furyl)-1-benzyl indazole (YC-1, Lificiguat): a review. PubMed Central. Available at: [Link]

-

Hovione. (2024). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Hovione. Available at: [Link]

-

Taylor & Francis Online. (n.d.). Trifluoromethyl group – Knowledge and References. Taylor & Francis Online. Available at: [Link]

-

ResearchGate. (n.d.). Synthesis, characterization, molecular docking studies of new alkyl derivatives of 5-(2-bromo-4-fluorophenyl). ResearchGate. Available at: [Link]

-

Journal of Medical Science. (n.d.). Introducing bromine to the molecular structure as a strategy for drug design. Journal of Medical Science. Available at: [Link]

-

ResearchGate. (2005). Structure-activity relationships for the design of small-molecule inhibitors. ResearchGate. Available at: [Link]

-

PubMed. (n.d.). Synthesis and pharmacological activity of 5-substituted-s-triazole-3-thiols. PubMed. Available at: [Link]

-

ResearchGate. (2015). Structure-Reactivity Relationship (SAR) of Trifluoromethanesulfenates: Discovery of An Electrophilic Trifluoromethylthiolating Reagent. ResearchGate. Available at: [Link]

-

RSC Publishing. (n.d.). Design, synthesis, and antibacterial activity of N-(trifluoromethyl)phenyl substituted pyrazole derivatives. RSC Publishing. Available at: [Link]

-

ACS Publications. (n.d.). Quantitative Structure–Activity Relationship (QSAR) Study Predicts Small-Molecule Binding to RNA Structure. ACS Publications. Available at: [Link]

-

MDPI. (n.d.). Synthesis of 3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazole Derivatives as Potent Growth Inhibitors of Drug-Resistant Bacteria. MDPI. Available at: [Link]

-

MDPI. (n.d.). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. MDPI. Available at: [Link]

Sources

- 1. collaborativedrug.com [collaborativedrug.com]

- 2. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities | Hovione [hovione.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. taylorandfrancis.com [taylorandfrancis.com]

- 7. Introducing bromine to the molecular structure as a strategy for drug design | Journal of Medical Science [jms.ump.edu.pl]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 9. mdpi.com [mdpi.com]

- 10. jms.ump.edu.pl [jms.ump.edu.pl]

Base selection for Buchwald-Hartwig with electron-deficient thiols

Strategic Base Selection for the Buchwald-Hartwig C-S Cross-Coupling of Electron-Deficient Thiols

Introduction: The Challenge of Aryl Thioether Synthesis

The Buchwald-Hartwig cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-heteroatom bonds with remarkable efficiency.[1][2] While extensively developed for C-N bond formation, its application in C-S coupling to generate aryl thioethers presents unique challenges.[3] Aryl thioethers are significant structural motifs in a vast array of pharmaceuticals, agrochemicals, and materials. The challenge is particularly pronounced when coupling electron-deficient thiols, as their increased acidity and the potential for side reactions necessitate a carefully orchestrated catalytic system. This note provides an in-depth guide to the strategic selection of bases for the successful palladium-catalyzed cross-coupling of electron-deficient thiols with aryl halides.

The Pivotal Role of the Base in the Catalytic Cycle

The base in a Buchwald-Hartwig reaction is not a mere spectator; it actively participates in several key steps of the catalytic cycle.[1][4] Its primary roles are to deprotonate the thiol to form the active thiolate nucleophile and to facilitate the regeneration of the active Pd(0) catalyst.

A general catalytic cycle for the Buchwald-Hartwig C-S coupling is depicted below. The base is crucial for the formation of the palladium-thiolate complex from the palladium-halide intermediate.

Figure 1: Catalytic Cycle of Buchwald-Hartwig C-S Coupling.

For electron-deficient thiols, the pKa of the S-H bond is significantly lower than that of their electron-rich counterparts. This increased acidity might suggest that a weaker base would suffice for deprotonation. However, the choice of base has further implications:

-

Catalyst Activation: When using Pd(II) precatalysts, the base can play a role in the initial reduction to the active Pd(0) species.[5]

-

Substrate Stability: Many complex substrates, especially in drug development, contain base-sensitive functional groups. Strong bases like sodium tert-butoxide (NaOtBu) can lead to decomposition or undesired side reactions.[6]

-

Reaction Kinetics: The nature of the base can influence the rate of the reaction. In some cases, the use of weaker bases may necessitate higher reaction temperatures or catalyst loadings to achieve reasonable conversion rates.[7]

A Comparative Analysis of Common Bases

The selection of an appropriate base is a critical parameter that must be optimized for each specific substrate combination. Below is a comparative analysis of commonly employed bases for Buchwald-Hartwig C-S coupling.

| Base | pKa of Conjugate Acid | Common Solvents | Strengths | Weaknesses |

| Sodium t-butoxide (NaOtBu) | ~19 | Toluene, Dioxane, THF | Highly effective for a broad range of substrates; promotes fast reaction rates.[7] | Can cause decomposition of base-sensitive functional groups; poor solubility can be an issue.[6] |

| LHMDS | ~26 | THF, Toluene | Strong, non-nucleophilic base; can provide tolerance for some protic functional groups.[1] | Highly reactive and moisture-sensitive; can be incompatible with certain functional groups. |

| Cesium Carbonate (Cs₂CO₃) | ~10 | Dioxane, Toluene, DMF | Good solubility in many organic solvents; milder conditions suitable for base-sensitive substrates.[7] | Often requires higher temperatures and longer reaction times compared to strong bases.[7] |

| Potassium Phosphate (K₃PO₄) | ~12.3 | Toluene, Dioxane | A weak, inexpensive base; effective for many couplings and compatible with various functional groups.[7] | Can have solubility issues; may require higher temperatures or more active catalyst systems.[7] |

| Organic Amine Bases (e.g., DBU, DIPEA) | ~13.5 (DBU), ~10.8 (DIPEA) | THF, Toluene, MTBE | Soluble in organic solvents, allowing for homogeneous reaction conditions.[8][9] | Can sometimes inhibit the catalyst by coordinating to the palladium center.[8] Sterically hindered bases may mitigate this.[9] |

Field-Proven Protocol: C-S Coupling of an Electron-Deficient Thiol

This protocol outlines a general procedure for the Buchwald-Hartwig C-S cross-coupling of an electron-deficient thiol with an aryl bromide, employing a moderately weak base to ensure functional group tolerance.

Materials:

-

Aryl bromide (1.0 mmol, 1.0 equiv)

-

Electron-deficient thiol (1.2 mmol, 1.2 equiv)

-

Palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 mmol, 2 mol % Pd)

-

Phosphine ligand (e.g., Xantphos, 0.04 mmol, 4 mol %)

-

Cesium Carbonate (Cs₂CO₃, 2.0 mmol, 2.0 equiv), finely ground

-

Anhydrous, degassed solvent (e.g., Dioxane or Toluene, 5 mL)

-

Reaction vessel (e.g., Schlenk tube or microwave vial)

-

Inert atmosphere (Argon or Nitrogen)

Experimental Workflow:

Figure 2: Step-by-step experimental workflow for C-S coupling.

Step-by-Step Procedure:

-

Preparation: To a dry reaction vessel under an inert atmosphere, add the aryl bromide, cesium carbonate, palladium precatalyst, and phosphine ligand.

-

Reagent Addition: Add the electron-deficient thiol to the reaction vessel, followed by the degassed solvent.

-

Reaction: Seal the vessel and heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

-

Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

-

Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of Celite to remove inorganic salts.

-

Extraction: Transfer the filtrate to a separatory funnel and wash with water and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired aryl thioether.

Self-Validation and Troubleshooting:

-

Incomplete Conversion: If the reaction stalls, consider increasing the temperature or adding a small amount of additional catalyst and ligand. Ensure the base is finely powdered for better reactivity.[7]

-

Side Product Formation: If decomposition of starting materials or product is observed, a weaker base (e.g., K₃PO₄) or a lower reaction temperature may be necessary.[6]

-

No Reaction: Verify the quality of the catalyst, ligand, and solvent. Ensure the reaction is performed under a strictly inert atmosphere.

Conclusion

The successful Buchwald-Hartwig C-S cross-coupling of electron-deficient thiols is highly dependent on the judicious selection of the base. While strong bases can drive the reaction to completion rapidly, they often lack the functional group tolerance required in complex molecule synthesis. Weaker inorganic bases, such as cesium carbonate and potassium phosphate, provide a milder and often more effective alternative for these challenging substrates. The protocol provided herein serves as a robust starting point for the development of specific applications, and careful optimization of the base and other reaction parameters will lead to high yields of the desired aryl thioether products.

References

-

Fernandez-Rodriguez, M. A., & Hartwig, J. F. (2013). Monophosphine Ligands Promote Pd-Catalyzed C–S Cross-Coupling Reactions at Room Temperature with Soluble Bases. Journal of the American Chemical Society, 135(3), 1028-1031. [Link]

-

Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]

-

Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. [Link]

-

Surry, D. S., & Buchwald, S. L. (2011). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 111(2), 1292-1329. [Link]

-

Viciu, M. S., & Hartwig, J. F. (2019). Pd-Catalyzed C–N Coupling Reactions Facilitated by Organic Bases: Mechanistic Investigation Leads to Enhanced Reactivity in the Arylation of Weakly Binding Amines. ACS Catalysis, 9(4), 3242-3250. [Link]

-

Fors, B. P., & Buchwald, S. L. (2018). An Electron-Deficient Palladium Catalyst Enables the Use of a Common Soluble Base in C–N Coupling. Journal of the American Chemical Society, 140(10), 3537-3541. [Link]

-

Viciu, M. S., & Hartwig, J. F. (2019). Pd-Catalyzed C–N Coupling Reactions Facilitated by Organic Bases: Mechanistic Investigation Leads to Enhanced Reactivity in the Arylation of Weakly Binding Amines. ACS Catalysis, 9(4), 3242-3250. [Link]

-

Reddit. (2018). Help troubleshooting a Buchwald-Hartwig amination? r/chemistry. [Link]

-

Catino, A. J., & Buchwald, S. L. (2025). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers. [Link]

-

Singh, H. B., & Butcher, R. J. (2014). Sterically hindered selenoether ligands: palladium(ii) complexes as catalytic activators for Suzuki–Miyaura coupling. Dalton Transactions, 43(1), 251-260. [Link]

-

Chen, X., & Goodstein, D. M. (2008). Pd(II)-Catalyzed C–H Activation/C–C Cross-Coupling Reactions: Versatility and Practicality. Angewandte Chemie International Edition, 47(42), 8042-8045. [Link]

-

Chemistry LibreTexts. (2023). Pd-Catalyzed Cross Coupling Reactions. Chemistry LibreTexts. [Link]

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]

- 3. Monophosphine Ligands Promote Pd-Catalyzed C–S Cross-Coupling Reactions at Room Temperature with Soluble Bases - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H [pubs.rsc.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Pd-Catalyzed C–N Coupling Reactions Facilitated by Organic Bases: Mechanistic Investigation Leads to Enhanced Reactivity in the Arylation of Weakly Binding Amines - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for 4-Bromo-2-(trifluoromethyl)benzenethiol in Drug Discovery

Introduction: The Strategic Advantage of Fluorinated and Halogenated Scaffolds

In the landscape of modern drug discovery, the deliberate incorporation of fluorine and other halogens into molecular scaffolds is a cornerstone of rational drug design. These elements impart unique physicochemical properties that can profoundly influence a compound's pharmacokinetic and pharmacodynamic profile. The trifluoromethyl (-CF3) group, in particular, is a highly sought-after moiety due to its strong electron-withdrawing nature, high lipophilicity, and metabolic stability. When strategically placed on a benzene ring, the -CF3 group can enhance a molecule's binding affinity to its biological target, improve its membrane permeability, and block metabolic pathways that would otherwise lead to rapid degradation and clearance.[1]

4-Bromo-2-(trifluoromethyl)benzenethiol is a bifunctional building block that offers medicinal chemists a powerful tool for molecular elaboration. The presence of the trifluoromethyl group provides the aforementioned benefits, while the thiol (-SH) and bromo (-Br) functionalities serve as versatile handles for a variety of chemical transformations. The thiol group is a potent nucleophile, readily participating in S-arylation and S-alkylation reactions to form diaryl or alkyl aryl thioethers. The bromine atom, on the other hand, is an excellent leaving group for transition-metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, allowing for the introduction of a wide array of aryl, heteroaryl, vinyl, and alkynyl substituents. This dual reactivity allows for the sequential and regioselective construction of complex molecular architectures, making this compound a highly valuable intermediate in the synthesis of novel therapeutic agents.

Physicochemical Properties

| Property | Value |

| Molecular Formula | C₇H₄BrF₃S |

| Molecular Weight | 257.07 g/mol |

| Appearance | Colorless to light yellow liquid |

| Boiling Point | 85-87 °C at 10 mmHg |

| Density | 1.761 g/cm³ |

| Refractive Index | 1.543 |

Application in the Synthesis of Kinase Inhibitors

Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is implicated in a wide range of diseases, most notably cancer.[2] As such, kinase inhibitors have become a major focus of drug discovery efforts. The unique electronic and steric properties of the 4-bromo-2-(trifluoromethyl)phenylthio moiety make it an attractive scaffold for the design of potent and selective kinase inhibitors.

Case Study: Synthesis of a Diaryl Thioether-Based Kinase Inhibitor Intermediate

This section details the synthesis of 2-((4-bromo-2-(trifluoromethyl)phenyl)thio)aniline, a key intermediate in the development of certain kinase inhibitors. This diaryl thioether is formed via a copper-catalyzed Ullmann-type C-S cross-coupling reaction between this compound and 2-iodoaniline.

Reaction Scheme:

Sources

Troubleshooting & Optimization

Technical Support Center: Navigating Catalyst Poisoning in Cross-Coupling Reactions with Sulfur-Containing Substrates

Welcome to the technical support center dedicated to a persistent challenge in modern synthetic chemistry: catalyst poisoning by sulfur-containing compounds in cross-coupling reactions. This guide is designed for researchers, scientists, and professionals in drug development who encounter diminished catalyst performance, stalled reactions, or unexpected side products when working with these valuable but often problematic substrates. Here, we move beyond simple protocols to provide a deeper understanding of the underlying mechanisms of catalyst deactivation and offer field-proven troubleshooting strategies to ensure the success of your synthetic endeavors.

Frequently Asked Questions (FAQs): Understanding the Root of the Problem

This section addresses the most common questions regarding sulfur-related catalyst poisoning, providing a foundational understanding of the issue.

Q1: Why are sulfur-containing compounds so detrimental to my cross-coupling reaction?

Sulfur-containing functional groups, particularly thiols and some thioethers, act as potent poisons for transition metal catalysts, most notably palladium.[1][2] The sulfur atom possesses lone pairs of electrons that can strongly coordinate to the metal center of the catalyst.[1] This strong binding affinity allows sulfur compounds to occupy the catalyst's active sites, preventing the substrate molecules from accessing them and thereby halting the catalytic cycle.[1][2] This process is known as chemical deactivation.[1]

Q2: Are all sulfur-containing functional groups equally problematic?

No, the poisoning potential of sulfur-containing functional groups varies significantly. The strength of the sulfur-metal interaction is a key determinant. A general, albeit not absolute, hierarchy of poisoning potential from most to least problematic is:

-

Thiols (R-SH): These are among the most potent catalyst poisons due to the high affinity of the sulfur atom for the metal center.

-

Thioethers (R-S-R'): While generally less poisonous than thiols, they can still significantly inhibit catalysis, especially at elevated temperatures or with certain catalyst systems.

-

Thiophenes: These aromatic heterocycles are common substrates in cross-coupling. While they can coordinate to the metal center, the interaction is often reversible, making them manageable with the right catalyst and conditions.

-

Sulfoxides (R-S(O)-R'): The oxygen atom in sulfoxides reduces the electron density on the sulfur, generally lessening its poisoning effect compared to thioethers.

-

Sulfones (R-S(O)₂-R'): The sulfur in sulfones is in a higher oxidation state and is significantly less nucleophilic, making sulfones much less likely to act as catalyst poisons.

Q3: My starting material is supposed to be pure. Could there still be sulfur impurities causing issues?

Absolutely. Trace amounts of sulfur-containing impurities, often not detected by standard analytical techniques like NMR, can be sufficient to poison a catalyst. These impurities can originate from the synthesis of the starting material or from reagents used in previous steps. It is always prudent to consider a purification step if you suspect sulfur poisoning.

Q4: What are the typical signs of catalyst poisoning in my reaction?

The most common symptoms of catalyst poisoning include:

-

Low or no conversion: The reaction fails to proceed to completion or does not start at all.

-

Stalled reaction: The reaction begins but stops before all the starting material is consumed.

-

Formation of side products: Catalyst deactivation can sometimes lead to alternative, undesired reaction pathways.

-

Inconsistent results: Reactions that have previously worked may suddenly fail, pointing to a new source of contamination.

Troubleshooting Guide: From Diagnosis to Solution

This section provides a systematic approach to troubleshooting cross-coupling reactions involving sulfur-containing substrates.

Initial Diagnosis: Is Sulfur the Culprit?

Before embarking on extensive optimization, it's crucial to confirm that sulfur poisoning is indeed the issue.

Diagnostic Experiment 1: The "Spiking" Test

-

Set up your standard cross-coupling reaction that is known to work well with a non-sulfur-containing substrate.

-

In a parallel reaction, add a small amount (e.g., 1-5 mol%) of a known sulfur-containing compound (e.g., a simple thiol or thioether).

-

Monitor both reactions. A significant decrease in conversion in the "spiked" reaction is a strong indicator that your catalyst system is susceptible to sulfur poisoning.

Workflow for Troubleshooting Sulfur-Related Catalyst Poisoning

Sources

Technical Support Center: Optimizing C-N Coupling Reactions with Electron-Deficient Anilines

Welcome to our dedicated technical support center for optimizing palladium-catalyzed C-N coupling reactions, with a special focus on the challenges presented by electron-deficient anilines. This guide is designed for researchers, chemists, and process development professionals who are looking to enhance the efficiency, yield, and reproducibility of their Buchwald-Hartwig amination reactions. Here, we move beyond simple protocols to explore the mechanistic reasoning behind experimental choices, empowering you to troubleshoot effectively and innovate in your synthetic strategies.

Frequently Asked Questions (FAQs)

Q1: Why is base selection so critical when working with electron-deficient anilines?

Electron-deficient anilines are inherently poor nucleophiles due to the withdrawal of electron density from the nitrogen atom. This reduced nucleophilicity makes the deprotonation step, which is essential for the formation of the active palladium-amido complex, more challenging. The choice of base is therefore critical to drive this equilibrium forward without causing undesirable side reactions. A base that is too weak may not be sufficient to deprotonate the aniline effectively, leading to low or no conversion. Conversely, a base that is too strong can lead to decomposition of sensitive functional groups on either coupling partner or promote side reactions like hydrodehalogenation.[1][2][3]

Q2: What is the general role of the base in the Buchwald-Hartwig catalytic cycle?

The base plays a crucial role in the Buchwald-Hartwig amination.[2][4][5][6] Its primary function is to deprotonate the amine coupling partner (the aniline) after it has coordinated to the palladium center. This generates a more nucleophilic palladium-amido intermediate, which is poised to undergo reductive elimination to form the desired C-N bond and regenerate the active Pd(0) catalyst.[2] The overall catalytic cycle is depicted below.

Caption: The catalytic cycle of the Buchwald-Hartwig amination.

Q3: Should I use a strong or a weak base for my reaction?

The choice between a strong and a weak base depends on a trade-off between reactivity and functional group tolerance.[1][2]

-

Strong bases like sodium tert-butoxide (NaOt-Bu) and lithium bis(trimethylsilyl)amide (LHMDS) are highly effective at deprotonating even weakly acidic anilines, often leading to faster reaction rates and lower required catalyst loadings.[2][4] However, their high basicity makes them incompatible with sensitive functional groups such as esters, ketones, and nitro groups.[2]

-

Weak bases , such as cesium carbonate (Cs₂CO₃) and potassium phosphate (K₃PO₄), offer much broader functional group tolerance.[1] While they may require higher reaction temperatures or longer reaction times, their mildness is often essential for complex molecule synthesis.

For electron-deficient anilines, starting with a moderately strong base like K₃PO₄ or a carefully controlled amount of a strong base is often a good strategy.

Q4: Are soluble organic bases a good choice?

Soluble organic bases, such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), can offer advantages in terms of creating a homogeneous reaction mixture, which can be beneficial for reproducibility and scale-up.[7][8] However, their role can be more complex than that of inorganic bases. Mechanistic studies have shown that organic bases can sometimes inhibit the reaction by competing with the aniline for coordination to the palladium catalyst.[7][9] This can lead to a negative order dependence on the base concentration, meaning that adding more base can actually slow down the reaction.[7][9] Therefore, when using organic bases, careful optimization of the base concentration is crucial.[7][9]

Troubleshooting Guide

Issue 1: Low to No Conversion of Starting Materials

This is a common issue when working with challenging, electron-poor anilines. The root cause is often insufficient deprotonation of the aniline or a deactivated catalyst.

Potential Causes & Solutions:

-

Insufficient Base Strength: The pKa of the aniline may be too low for the chosen base to effectively deprotonate it.

-

Troubleshooting Protocol:

-

Switch to a stronger base. If you are using a carbonate base (e.g., Cs₂CO₃), consider moving to a phosphate base (e.g., K₃PO₄). If that is still ineffective, a carefully controlled amount of a strong base like NaOt-Bu may be necessary.[1][2]

-

When switching to a stronger base, be mindful of potential side reactions and consider lowering the reaction temperature initially.

-

-

-

Poor Solubility/Heterogeneity of Inorganic Base: The deprotonation step with inorganic bases is thought to occur at the solid-liquid interface.[1] If the base is not well-dispersed, the reaction can be slow or stall.

-

Troubleshooting Protocol:

-

Ensure the base is finely powdered. Grinding the base before use can increase its surface area and improve performance.[1][3]

-

Increase the stirring rate to ensure the base remains suspended.[1]

-

Consider adding a phase-transfer catalyst, or switch to a more soluble base like DBU, but be aware of its potential inhibitory effects.[8]

-

-

-

Inappropriate Solvent: The choice of solvent can influence the solubility of the base and the stability of catalytic intermediates.[3]

-

Troubleshooting Protocol:

-

Screen a range of aprotic polar solvents. Toluene, dioxane, and THF are commonly used.[2] For some base/ligand combinations, more polar solvents like t-BuOH can be effective.

-

-

Caption: Decision workflow for troubleshooting low conversion.

Issue 2: Substrate or Product Degradation

The presence of strong bases can lead to the decomposition of sensitive functional groups.

Potential Causes & Solutions:

-

Base-Sensitive Functional Groups: Esters, ketones, nitro groups, and other electrophilic functionalities can be attacked by strong bases like NaOt-Bu.[2]

-

Troubleshooting Protocol:

-

Switch to a milder base. A screen of weak inorganic bases is recommended. Start with Cs₂CO₃ or K₃PO₄.[1][3]

-

If a strong base is required for reactivity, try running the reaction at a lower temperature to minimize decomposition.

-

Consider using a soluble organic base like DBU, which can be effective for substrates with sensitive functionalities.[8][10]

-

-

Issue 3: Competitive Side Reactions (e.g., Hydrodehalogenation)

Hydrodehalogenation (replacement of the halide with hydrogen) is a common side reaction, particularly with electron-rich aryl halides, but can also occur with electron-deficient systems under certain conditions.

Potential Causes & Solutions:

-

Base-Induced Side Reactions: Some strong bases can promote pathways that lead to hydrodehalogenation.

-

Troubleshooting Protocol:

-

Switch to a weaker, non-nucleophilic base. K₃PO₄ is often a good choice to minimize this side reaction.

-

Ensure the reaction is performed under an inert atmosphere, as oxygen can sometimes play a role in catalyst decomposition pathways that lead to side reactions.

-

-

Data Summary: Base Selection for C-N Coupling

The following table summarizes the general characteristics and typical applications of common bases used in Buchwald-Hartwig amination reactions.

| Base | pKa of Conjugate Acid | Typical Use Case | Advantages | Disadvantages |

| NaOt-Bu | ~19 | General purpose, highly active | High reaction rates, effective for weak nucleophiles | Incompatible with many functional groups (esters, ketones) |

| LHMDS | ~26 | Protic functional groups | High reactivity, useful at low temperatures | Air-sensitive, incompatible with some functional groups at high temp.[2] |

| K₃PO₄ | ~12.3 (pKa3) | Good functional group tolerance | Economical, effective for amide arylation | Can require higher catalyst loadings and longer reaction times[2] |

| Cs₂CO₃ | ~10.3 (pKa2) | Excellent functional group tolerance | Good solubility in organic solvents | Expensive, can be difficult to stir on a large scale[2][3] |

| DBU | ~13.5 | Homogeneous reactions | Soluble, mild, good for sensitive substrates[8] | Can inhibit the reaction by coordinating to Pd[7][9] |

Experimental Protocols

Protocol 1: General Screening of Inorganic Bases for a Challenging C-N Coupling

This protocol is designed for the coupling of an electron-deficient aniline with an aryl bromide.

-

Reaction Setup: To a dried Schlenk tube under an argon atmosphere, add the aryl bromide (1.0 mmol), the electron-deficient aniline (1.2 mmol), the palladium precatalyst (e.g., G3 XPhos Pd, 0.02 mmol, 2 mol%), and the phosphine ligand (if not using a precatalyst).

-

Base Addition: In separate, parallel reactions, add the base (2.0 mmol). Screen K₃PO₄, Cs₂CO₃, and NaOt-Bu. Ensure inorganic bases are finely powdered.

-

Solvent Addition: Add anhydrous toluene (4 mL).

-

Reaction: Stir the reaction mixtures vigorously at 100 °C.

-

Monitoring: Monitor the reactions by TLC or LC-MS at regular intervals (e.g., 2, 6, and 24 hours) to determine the optimal base and reaction time.

-

Work-up: Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of celite. Concentrate the filtrate and purify by column chromatography.

References

-

Buchwald-Hartwig Amination. (2023). Chemistry LibreTexts. Retrieved January 27, 2026, from [Link]

-

Dennis, J. M., White, N. A., & Buchwald, S. L. (2019). Pd-Catalyzed C–N Coupling Reactions Facilitated by Organic Bases: Mechanistic Investigation Leads to Enhanced Reactivity in the Arylation of Weakly Binding Amines. ACS Catalysis, 9(4), 3170–3179. [Link]

-

Dennis, J. M., White, N. A., & Buchwald, S. L. (2019). Pd-Catalyzed C–N Coupling Reactions Facilitated by Organic Bases: Mechanistic Investigation Leads to Enhanced Reactivity in the Arylation of Weakly Binding Amines. ACS Publications. Retrieved January 27, 2026, from [Link]

-

Kashani, S. K., Jessiman, J. E., & Organ, M. G. (2021). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. [Link]

- Synthetic Methods for Primary Anilines. (2023). De Gruyter.

- Moser, R., & Tiemo, R. (2004). Palladium-Catalyzed CN and CO Coupling–A Practical Guide from an Industrial Vantage Point.

-

Dennis, J. M., White, N. A., & Buchwald, S. L. (2019). An Electron-Deficient Palladium Catalyst Enables the Use of a Common Soluble Base in C–N Coupling. PMC. Retrieved January 27, 2026, from [Link]

-

Buchwald–Hartwig amination. (2023). In Wikipedia. Retrieved January 27, 2026, from [Link]

-

Buchwald-Hartwig Coupling: Mechanism & Examples. (n.d.). NROChemistry. Retrieved January 27, 2026, from [Link]

-

Buchwald-Hartwig Amination. (n.d.). ACS GCI Pharmaceutical Roundtable Reagent Guides. Retrieved January 27, 2026, from [Link]

Sources

- 1. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. uwindsor.ca [uwindsor.ca]

- 4. books.rsc.org [books.rsc.org]

- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 6. Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. chemrxiv.org [chemrxiv.org]

- 9. Pd-Catalyzed C–N Coupling Reactions Facilitated by Organic Bases: Mechanistic Investigation Leads to Enhanced Reactivity in the Arylation of Weakly Binding Amines - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Breaking the Base Barrier: An Electron-Deficient Palladium Catalyst Enables the Use of a Common Soluble Base in C–N Coupling - PMC [pmc.ncbi.nlm.nih.gov]

Technical Support Center: Purification of Fluorinated Aromatic Compounds

Prepared by: Your Senior Application Scientist

Welcome to the technical support center for the purification of fluorinated aromatic compounds. The unique physicochemical properties imparted by fluorine—high electronegativity, small size, and the strength of the C-F bond—present distinct challenges in purification that differ significantly from their non-fluorinated counterparts.[1] This guide is designed to provide researchers, scientists, and drug development professionals with practical, in-depth troubleshooting advice and answers to frequently encountered questions.

Our approach is rooted in explaining the causal relationships behind purification phenomena, providing you with the foundational knowledge to not only solve immediate problems but also to proactively design more effective separation strategies.

Section 1: Frequently Asked Questions (FAQs)

This section addresses high-level, common questions regarding the behavior of fluorinated aromatic compounds during purification.

Q1: Why does my fluorinated aromatic compound have a similar Rf/retention time to its non-fluorinated precursor in normal-phase chromatography?

A: This is a common and challenging issue. The introduction of a fluorine atom does not drastically increase the polarity of a molecule in the way an oxygen or nitrogen atom does. While the C-F bond is highly polar, the fluorine atom itself is a poor hydrogen bond acceptor. In a nonpolar molecule, the symmetrical distribution of multiple C-F bonds can even lead to a decrease in the overall molecular dipole moment. Consequently, the interaction with polar stationary phases like silica or alumina is often very similar to the non-fluorinated analog, resulting in poor separation.

Q2: How does fluorination affect the boiling point of an aromatic compound?

A: Fluorination almost always lowers the boiling point of a compound compared to its hydrocarbon analog.[2] This is due to the low polarizability of the C-F bond, which leads to weaker intermolecular van der Waals forces. This property can be advantageous for purification by distillation, but it can also be a challenge if the boiling point becomes too close to that of a reaction solvent.[2] For example, separating a volatile fluoroaromatic from a solvent like THF can be difficult.

Q3: My fluorinated aromatic compound is resistant to crystallization. Why is this happening?

A: The rigid and linear nature of perfluoroalkyl chains and the unique electronic nature of fluoroaromatic rings can hinder efficient crystal lattice packing. Fluorine substitution can significantly alter intermolecular interactions, such as π-π stacking.[3] In some cases, compounds that would otherwise crystallize readily may instead form oils or glasses upon solvent removal.[3] The crystallization behavior is complex and can be influenced by the number and position of fluorine atoms.[3][4]

Q4: Are there specific safety precautions I should take when purifying fluoroaromatics?

A: Yes. While the toxicity of many fluoroaromatics is comparable to their non-fluorinated analogs, some polyfluorinated compounds can be more toxic.[5] Furthermore, purification processes themselves can pose risks. For instance, heating fluorinated compounds in the presence of certain reagents or impurities can lead to decomposition, potentially releasing hazardous substances like hydrogen fluoride (HF).[6] Always consult the Safety Data Sheet (SDS) for your specific compound and perform risk assessments, especially for thermal processes like distillation.

Section 2: Troubleshooting Guides by Purification Technique

This section provides specific troubleshooting advice in a question-and-answer format for common purification methods.

2.1 Chromatography (Flash & HPLC)

Q: My fluorinated product and a non-fluorinated impurity are co-eluting on a C18 reversed-phase column. What is the mechanistic reason, and how can I resolve them?

A: Causality: Standard C18 columns primarily separate based on hydrophobic interactions. Fluorocarbons are not just hydrophobic; they are also lipophobic. This means they do not interact strongly with the alkyl chains of the C18 phase, a principle that can lead to poor retention and co-elution with similarly non-polar, but non-fluorinated, compounds.

Solution:

-

Introduce a "Fluorous" Phase Column: The most effective solution is to use a stationary phase that can engage in "fluorous-fluorous" interactions. Columns with perfluoroalkyl-bonded silica phases are designed for this purpose.[7][8] On these columns, the fluorinated compound will be retained more strongly than its non-fluorinated counterpart, often reversing the elution order seen on C18.[7]

-

Modify the Mobile Phase: Using a mobile phase containing a fluorinated alcohol, such as 2,2,2-trifluoroethanol (TFE), can sometimes improve separation on standard columns by altering the solvation environment.[7]

Q: I'm observing significant peak tailing for my basic (nitrogen-containing) fluoroaromatic compound on a silica gel column. What's the cause?

A: Causality: Peak tailing in this scenario is typically caused by strong, non-ideal secondary interactions between the basic nitrogen of your analyte and acidic silanol groups (Si-OH) on the surface of the silica gel. This is a common problem for basic compounds, and the electronic effects of fluorine can sometimes exacerbate it.

Solution:

-

Mobile Phase Additive: Add a small amount (0.1-1%) of a competitive base to your mobile phase. Triethylamine (Et₃N) or pyridine are commonly used. These additives will bind to the active silanol sites, "masking" them from your compound and resulting in more symmetrical peaks.[7]

-

Use a Deactivated Stationary Phase: Consider using an end-capped or deactivated silica gel, or switch to a less acidic stationary phase like alumina (neutral or basic).

2.2 Distillation

Q: During vacuum distillation, my fluoroaromatic compound is decomposing in the distillation flask, even at reduced pressure. What can I do?

A: Causality: The compound may be thermally unstable, or its decomposition is being catalyzed by acidic or basic impurities remaining from the reaction.[6] Prolonged heating, even at a lower temperature, can be sufficient to initiate degradation.[6]

Solution:

-

Pre-distillation Wash: Before distilling, wash the crude product with a dilute sodium bicarbonate or a weak acid solution to neutralize any residual acidic or basic catalysts, followed by a water wash and thorough drying.[6]

-

Use a Higher Vacuum: Employ a better vacuum pump to further lower the boiling point, minimizing the required heat input.[6]

-

Minimize Heating Time: Use a Kugelrohr apparatus for small volumes or a short-path distillation setup. These methods minimize the residence time of the compound at high temperatures.

Q: My product is not distilling at the expected temperature and pressure. What are the likely causes?

A: Causality: This issue usually points to a problem with the distillation setup itself or the presence of unexpected impurities.

Solution:

-

Verify Vacuum Gauge Accuracy: Ensure your vacuum gauge is calibrated and providing an accurate reading.[6]

-

Check for System Leaks: Meticulously check all joints and connections for leaks, as even a small leak will raise the pressure and thus the boiling point.[6]

-

Consider High-Boiling Impurities: If the crude material contains a significant amount of non-volatile or high-boiling impurities (e.g., polymers, salts), they can physically hinder the distillation of your product. A preliminary flash column may be necessary to remove these before distillation.[6]

2.3 Crystallization

Q: I've tried multiple solvents, but my fluorinated product consistently "oils out" instead of forming crystals. What strategies can I employ?